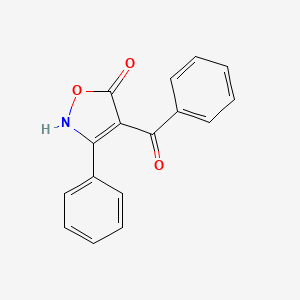
4-Benzoyl-3-phenylisoxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-3-phenylisoxazol-5(2H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a benzoyl group attached to the fourth position and a phenyl group attached to the third position of the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with 3-phenyl-2-isoxazolin-5-one under basic conditions. The reaction proceeds as follows:
Starting Materials: Benzoyl chloride and 3-phenyl-2-isoxazolin-5-one.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of benzoyl isoxazole oxides.
Reduction: Formation of benzoyl isoxazole alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Benzoyl-3-phenylisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-3-phenylisoxazol-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoyl-3-methylisoxazol-5(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-Benzoyl-3-ethylisoxazol-5(2H)-one: Contains an ethyl group instead of a phenyl group.
4-Benzoyl-3-(4-methoxyphenyl)isoxazol-5(2H)-one: Features a methoxy-substituted phenyl group.
Uniqueness
4-Benzoyl-3-phenylisoxazol-5(2H)-one is unique due to the presence of both benzoyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its biological activity in medicinal applications.
Propiedades
Fórmula molecular |
C16H11NO3 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
4-benzoyl-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO3/c18-15(12-9-5-2-6-10-12)13-14(17-20-16(13)19)11-7-3-1-4-8-11/h1-10,17H |
Clave InChI |
LEZIJKQVDLLCKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



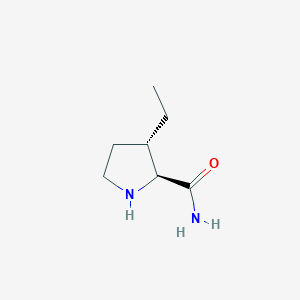
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
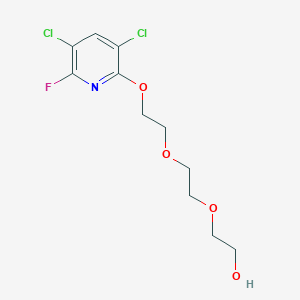
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
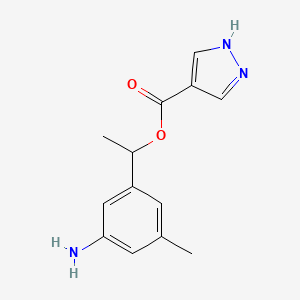
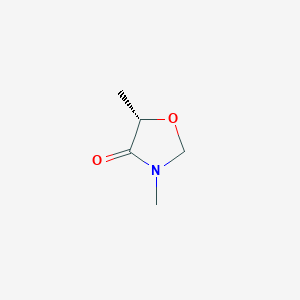

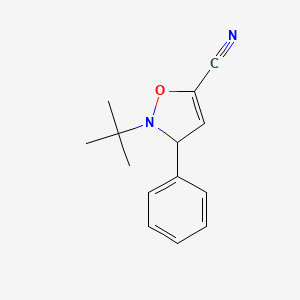
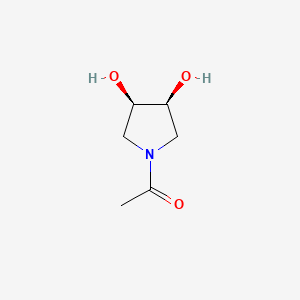

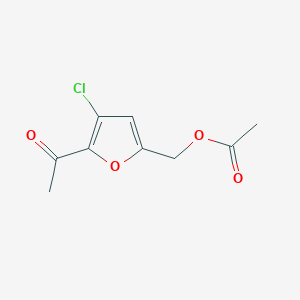
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
